(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
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Overview
Description
The compound “(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one” is a complex organic molecule that features a thiazolone core, a pyrazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolone core, the pyrazole ring, and the morpholine moiety. A possible synthetic route could involve:
Formation of the Thiazolone Core: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of a hydrazine derivative with a 1,3-diketone.
Formation of the Morpholine Moiety: This can be synthesized by the reaction of diethanolamine with a suitable alkylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions could occur at the pyrazole ring or the thiazolone core.
Substitution: Substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions used but could include oxidized or reduced forms of the compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure could impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[1-phenyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
- (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[1-phenyl-3-(3-ethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features. The presence of the morpholine moiety, the pyrazole ring, and the thiazolone core in a single molecule is relatively rare and could impart unique properties to the compound.
Properties
Molecular Formula |
C28H30N4O3S |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C28H30N4O3S/c1-4-13-34-24-12-8-9-21(14-24)26-22(18-32(30-26)23-10-6-5-7-11-23)15-25-27(33)29-28(36-25)31-16-19(2)35-20(3)17-31/h5-12,14-15,18-20H,4,13,16-17H2,1-3H3/b25-15- |
InChI Key |
USMZDASEEITNLV-MYYYXRDXSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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